1-(4-Iodo-2-methylphenoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-methylphenoxy)propan-2-one is a chemical compound with the molecular formula C10H11IO2 It is characterized by the presence of an iodine atom attached to a methylphenoxy group, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methylphenoxy)propan-2-one typically involves the reaction of 4-iodo-2-methylphenol with an appropriate propanone derivative. One common method includes the use of a halogenated isopropane under basic conditions to facilitate the formation of the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high efficiency and safety. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-methylphenoxy)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxypropanones, while oxidation and reduction can produce ketones and alcohols, respectively .
Scientific Research Applications
1-(4-Iodo-2-methylphenoxy)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenoxy)propan-2-one
- 1-(4-Chloro-2-methylphenoxy)propan-2-one
- 1-(4-Fluoro-2-methylphenoxy)propan-2-one
Uniqueness
1-(4-Iodo-2-methylphenoxy)propan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs.
Properties
CAS No. |
651330-69-7 |
---|---|
Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-(4-iodo-2-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11IO2/c1-7-5-9(11)3-4-10(7)13-6-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
LIQIAKVGWLGYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.